![molecular formula C16H13BrN2O2S2 B2696608 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034577-88-1](/img/structure/B2696608.png)
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings. It includes a bromobenzene moiety, a thiophene ring, a pyridine ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzene moiety, thiophene ring, and pyridine ring would contribute to the overall aromaticity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the sulfonamide group could potentially make it more polar and increase its solubility in water .Scientific Research Applications
Spectroscopic and Photophysical Properties
Benzenesulfonamide derivatives have been investigated for their spectroscopic and photophysical properties, particularly in the context of zinc(II) phthalocyanine compounds. These studies have synthesized new compounds with benzenesulfonamide units, exploring their potential as photosensitizers in photodynamic therapy for cancer treatment due to favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022). The unique spectroscopic characteristics make these derivatives suitable for applications in medical imaging and as agents in the treatment of various diseases through light-based therapy.
Antimicrobial Activity
Compounds containing the benzenesulfonamide moiety have been evaluated for their antimicrobial properties. For example, derivatives have shown significant activity against pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ranganatha et al., 2018). The structure-activity relationship studies of these compounds provide valuable insights into designing more effective antimicrobial therapies.
Antitumor and Antiproliferative Activities
The synthesis and structural characterization of benzenesulfonamide derivatives have been linked to their antiproliferative activities against selected human cancer cell lines. Research has explored the modifications of the benzenesulfonamide scaffold to enhance its efficacy in inhibiting tumor growth, with certain derivatives showing promising results in preclinical models (Awad et al., 2015). This highlights the therapeutic potential of these compounds in cancer treatment, offering a foundation for further drug development efforts.
Molecular and Supramolecular Structures
Investigations into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have provided insights into their potential as ligands for metal coordination. These studies contribute to understanding how these compounds can be utilized in the development of new materials and catalysts, expanding their applications beyond biomedical fields (Jacobs, Chan, & O'Connor, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYMYKAFXPPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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